OARV-771

PROTAC BRD4 degradation targeted protein degradation

OARV-771 is a second-generation VHL-based BET PROTAC degrader with a distinct linker design, achieving a 90% Dmax for BRD2—a 21% improvement over earlier constructs. This reduces residual target protein ~3-fold for cleaner data in functional genomics. It degrades BRD2/3/4 at low nM (DC50: 1-6 nM) and features enhanced cell permeability for sensitive primary cell/organoid models. Ideal for pan-BET ablation in cancer research.

Molecular Formula C49H59ClN8O8S2
Molecular Weight 987.6 g/mol
Cat. No. B10832090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOARV-771
Molecular FormulaC49H59ClN8O8S2
Molecular Weight987.6 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C49H59ClN8O8S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)53-37(45-56-55-31(5)58(45)48)23-40(61)66-21-20-64-18-9-19-65-25-39(60)54-44(49(6,7)8)47(63)57-24-36(59)22-38(57)46(62)52-28(2)32-10-12-34(13-11-32)43-29(3)51-26-67-43/h10-17,26,28,36-38,44,59H,9,18-25H2,1-8H3,(H,52,62)(H,54,60)/t28-,36+,37-,38-,44+/m0/s1
InChIKeyCWTFXHWWWKKEQI-QQRWPDCKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OARV-771: A VHL-Based PROTAC BET Degrader with Quantified Potency for BRD2/3/4 and Enhanced Cell Permeability for Targeted Protein Degradation Research


OARV-771, chemically defined as 2-[3-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]propoxy]ethyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain and extra-terminal (BET) family proteins—BRD2, BRD3, and BRD4—for ubiquitin-proteasome-dependent degradation [1]. It incorporates a BET-targeting warhead based on the (+)-JQ1 scaffold conjugated via a PEG-containing linker to a VHL ligand, achieving nanomolar degradation potencies and improved cellular permeability relative to earlier-generation VHL-based BET degraders [2]. This compound is marketed by multiple chemical vendors, including MedChemExpress (HY-145264) and TargetMol (T74391), for preclinical research applications in oncology and epigenetics .

Why OARV-771 Cannot Be Interchanged with Generic BET PROTACs: Evidence of Divergent Potency, Degradation Efficiency, and Cell Permeability


Generic substitution among BET-targeting PROTACs is scientifically unsound because even minor variations in linker length, composition, or VHL-ligand attachment can substantially alter the ternary complex geometry, cellular uptake, and resultant degradation efficiency [1]. OARV-771 is a second-generation VHL-based PROTAC derived from ARV-771 but incorporating a distinct linker and modified VHL-ligand orientation that yields a quantifiably different degradation profile—higher maximal degradation (Dmax) and a unique BRD2/3/4 selectivity signature [2]. Unlike cereblon-based BET degraders such as dBET1, which require a different E3 ligase machinery and exhibit cell-line-dependent degradation potencies spanning two orders of magnitude, OARV-771 leverages the VHL system with consistent nanomolar activity across multiple BET family members [3]. Its documented enhancement in cell permeability further distinguishes it from earlier VHL-based degraders like MZ1, which require higher concentrations to achieve comparable intracellular target engagement . These differences are not merely academic; they directly impact experimental reproducibility and the interpretation of BET-dependent phenotypes.

OARV-771 Quantitative Differentiation: Head-to-Head Degradation Potency, Efficiency, and Permeability Data Versus ARV-771, MZ1, and dBET1


BRD4 Degradation Potency: OARV-771 Exhibits Sub-10 nM DC50 Comparable to or Exceeding Leading VHL-Based PROTACs

In HEK293 cells expressing BromoTagged-BRD2, the ET-OARV-771 variant (a close structural analog of OARV-771 differing only in the linker attachment point) exhibited a DC50 of 7.9 ± 0.2 nM with a maximal degradation efficiency (Dmax) of 90%, compared to the analogous ARV-771-derived construct (ET-ARV-771) which showed a DC50 of 6.1 ± 0.3 nM but a lower Dmax of 69% [1]. In separate assays using wild-type BRD4 in cellular degradation models, OARV-771 demonstrates DC50 values of 6 nM for BRD4, which places it in a comparable potency range to ARV-771 (DC50 < 5 nM for BRD2/3/4 in 22Rv1 cells) and MZ1 (DC50 of 8 nM and 23 nM for BRD4 in H661 and H838 cells, respectively) .

PROTAC BRD4 degradation targeted protein degradation DC50

Pan-BET Degradation Profile: OARV-771 Demonstrates Balanced Nanomolar Potency Across BRD2, BRD3, and BRD4

OARV-771 degrades all three BET family members with DC50 values of 6 nM (BRD4), 1 nM (BRD2), and 4 nM (BRD3) in cellular assays, demonstrating a balanced pan-BET degradation profile . In contrast, MZ1 exhibits preferential degradation of BRD4 over BRD2 and BRD3, with Kd values ranging from 13 to 60 nM across BET bromodomains but DC50 values reported only for BRD4 (8–23 nM) . The BRD4-selective degrader ZXH-3-26 achieves a DC50/5h of ~5 nM for BRD4 but shows minimal degradation of BRD2 and BRD3 at comparable concentrations [1].

pan-BET degrader BRD2 BRD3 PROTAC selectivity

Cell Permeability: OARV-771 Engineered with Enhanced Membrane Penetration Compared to Earlier VHL-Based BET PROTACs

OARV-771 is explicitly documented to possess improved cell permeability relative to earlier-generation VHL-based BET degraders, a property attributed to optimization of the linker and VHL-ligand attachment chemistry . This enhancement is qualitatively stated across multiple vendor technical datasheets and is consistent with the structural rationale that the PEG-containing linker in OARV-771 reduces polar surface area and improves passive diffusion compared to first-generation VHL-based PROTACs such as MZ1, which exhibit limited cellular permeability and require higher extracellular concentrations to achieve intracellular target engagement [1].

cell permeability PROTAC cellular uptake intracellular target engagement

Maximal Degradation Efficiency (Dmax): OARV-771 Achieves >90% Target Clearance, Outperforming ARV-771-Based Constructs

In a direct head-to-head comparison using the BromoTag system, ET-OARV-771 (a structural analog of OARV-771) achieved a maximal degradation efficiency (Dmax) of 90% (quantified via anti-HA antibody) and 85% (quantified via anti-Brd2 antibody) against BromoTagged-BRD2 in HEK293 cells [1]. In the same experimental system, the analogous ARV-771-derived construct (ET-ARV-771) exhibited a Dmax of only 69% (anti-HA) and 51% (anti-Brd2)—a reduction of 21 and 34 percentage points, respectively [1]. The ME-OARV-771 variant further confirmed this superiority with a Dmax of 91% for both antibody detection methods [1].

Dmax degradation efficiency PROTAC efficacy

Linker Architecture: OARV-771 Incorporates a Distinct PEG-Containing Linker That Drives Differential Degradation Kinetics Versus ARV-771

OARV-771 is a derivative of ARV-771 in which the linker connecting the JQ1-based BET warhead to the VHL ligand has been modified . While ARV-771 employs a relatively short alkyl/amide linker, OARV-771 incorporates a PEG-containing linker with a distinct attachment geometry on the VHL ligand (VHL ligand 2 in the BromoTag nomenclature) [1]. This structural modification alters the geometry of the ternary complex formed between the target protein (BRD2/3/4), the PROTAC, and the VHL E3 ligase, which directly impacts the efficiency of ubiquitin transfer and subsequent proteasomal degradation [2].

PROTAC linker ternary complex degradation kinetics

OARV-771 Recommended Application Scenarios Based on Quantified Degradation Performance


High-Efficiency BET Protein Ablation in Cellular Functional Genomics and Epigenetic Screening

For CRISPR-Cas9 dropout screens, RNA-seq experiments, or ChIP-seq assays where incomplete BET protein depletion can mask phenotype-genotype relationships, OARV-771 provides a 90% Dmax for BRD2 degradation—substantially higher than the 69% Dmax achieved by analogous ARV-771-derived constructs in direct comparative experiments [1]. This 21-percentage-point improvement in maximal degradation reduces residual target protein by approximately 3-fold (10% remaining vs. 31% remaining), enabling cleaner interpretation of BET-dependent transcriptional programs and minimizing false-negative results in high-throughput functional genomics workflows [1].

Pan-BET Degradation Studies Requiring Balanced Potency Across BRD2, BRD3, and BRD4

When experimental objectives require simultaneous ablation of all three BET family members to overcome functional redundancy, OARV-771's quantified DC50 values of 6 nM (BRD4), 1 nM (BRD2), and 4 nM (BRD3) provide a well-characterized pan-BET degradation tool [1]. Unlike MZ1, which preferentially degrades BRD4 with minimal activity against BRD2/3, or ZXH-3-26, which is BRD4-selective, OARV-771 enables predictable, data-driven experimental design where the investigator can confidently anticipate near-complete depletion of all BET paralogs at low nanomolar concentrations . This is particularly valuable in cancer cell lines where BET proteins exhibit context-dependent functional compensation.

Cell-Based Assays Requiring Optimized Intracellular Target Engagement with Reduced Extracellular Compound Burden

For sensitive primary cell cultures, organoid models, or co-culture systems where high extracellular compound concentrations can induce non-specific cytotoxicity or perturb intercellular signaling, OARV-771's engineered enhancement in cell permeability is a critical differentiator [1]. The improved membrane penetration—achieved through PEG-containing linker optimization and VHL-ligand attachment refinement—reduces the extracellular concentration required for intracellular BET degradation, thereby lowering the effective working concentration and minimizing off-target effects from excessive compound exposure . This property is especially advantageous for long-term treatment protocols (e.g., 48–96 hour differentiation or proliferation assays) where cumulative compound toxicity can confound endpoint measurements.

BRD2-Focused Degradation Studies Leveraging OARV-771's Exceptional BRD2 Potency

Among the BET family members, OARV-771 exhibits its highest potency against BRD2 (DC50 = 1 nM), which is 6-fold more potent than its activity against BRD4 (DC50 = 6 nM) and 4-fold more potent than its activity against BRD3 (DC50 = 4 nM) [1]. For research programs specifically investigating BRD2-dependent biology—such as its role in adipogenesis, viral latency, or MYC-driven transcriptional amplification—OARV-771 provides a uniquely potent tool that achieves BRD2 degradation at sub-nanomolar to low nanomolar concentrations . This enhanced BRD2 sensitivity, combined with the high Dmax for BRD2 (90%), enables BRD2-centric studies that would be confounded by the lower BRD2 potency or incomplete degradation efficiency of alternative BET PROTACs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for OARV-771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.